molecular formula C16H25BBrNO2 B14020697 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane

Cat. No.: B14020697
M. Wt: 354.1 g/mol
InChI Key: NGRDNCCSGYRGGF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing compound known for its applications in organic synthesis. This compound is characterized by its unique structure, which includes bromine, methyl, and boronic acid functional groups. It is often used in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with butylamine and a boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a methyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron and bromine functional groups. The compound can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethylphenylboronic acid: This compound shares the bromine and methyl functional groups but lacks the dioxazaborocane structure.

    4-Bromo-2,5-dimethylaniline: Similar in structure but contains an amino group instead of the boronic acid moiety.

Uniqueness

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring, which imparts specific reactivity and stability. This makes it particularly useful in catalytic and synthetic applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C16H25BBrNO2

Molecular Weight

354.1 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C16H25BBrNO2/c1-4-5-6-19-7-9-20-17(21-10-8-19)15-11-14(3)16(18)12-13(15)2/h11-12H,4-10H2,1-3H3

InChI Key

NGRDNCCSGYRGGF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2C)Br)C

Origin of Product

United States

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